

Thermochemical Properties of 2,2,3-Trimethylbutane: A Technical Guide

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Compound of Interest

Compound Name: **2,2,3-Trimethylbutane**

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This technical guide provides a comprehensive overview of the thermochemical data for **2,2,3-trimethylbutane** (also known as triptan), a highly branched alkane of interest in various chemical and pharmaceutical applications. The following sections present key thermochemical parameters, detailed experimental methodologies for their determination, and a logical workflow for acquiring and utilizing such data.

Data Presentation

The thermochemical data for **2,2,3-trimethylbutane** are summarized in the tables below, categorized by the phase of the substance. These values are primarily sourced from the NIST WebBook and original research publications.

Gas Phase Thermochemical Data

Property	Value	Units	Temperature (K)	Reference
Constant				
Pressure Heat Capacity (Cp,gas)	111.46	J/mol·K	200	Scott D.W., 1974
150.46	J/mol·K	273.15		Scott D.W., 1974
163.3 ± 0.4	J/mol·K	298.15		Scott D.W., 1974
164.22	J/mol·K	300		Scott D.W., 1974
178.82 ± 0.18	J/mol·K	328.80		Waddington G., 1947[1]
188.66 ± 0.19	J/mol·K	348.85		Waddington G., 1947[1]
198.28 ± 0.20	J/mol·K	369.20		Waddington G., 1947[1]
212.84	J/mol·K	400		Scott D.W., 1974
213.05 ± 0.21	J/mol·K	400.40		Waddington G., 1947[1]
228.20 ± 0.23	J/mol·K	434.30		Waddington G., 1947[1]
239.99 ± 0.24	J/mol·K	461.80		Waddington G., 1947[1]
256.06	J/mol·K	500		Scott D.W., 1974
293.72	J/mol·K	600		Scott D.W., 1974
326.35	J/mol·K	700		Scott D.W., 1974
355.22	J/mol·K	800		Scott D.W., 1974
380.74	J/mol·K	900		Scott D.W., 1974
402.92	J/mol·K	1000		Scott D.W., 1974

422.58	J/mol·K	1100	Scott D.W., 1974
440.16	J/mol·K	1200	Scott D.W., 1974
456.06	J/mol·K	1300	Scott D.W., 1974
468.61	J/mol·K	1400	Scott D.W., 1974
481.16	J/mol·K	1500	Scott D.W., 1974
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Standard Enthalpy of Formation (ΔfH°gas)	-204.8	kJ/mol	298.15
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Condensed Phase Thermochemical Data

Property	Value	Units	Reference
Standard Enthalpy of Formation of Liquid (ΔfH°liquid)	-236.9 ± 1.1	kJ/mol	Prosen and Rossini, 1945[2]
-238 ± 1	kJ/mol	Davies and Gilbert, 1941	
Standard Enthalpy of Combustion of Liquid (ΔcH°liquid)	-4803.99 ± 0.50	kJ/mol	Prosen and Rossini, 1945[2]
Standard Molar Entropy of Liquid (S°liquid)	292.25	J/mol·K	
Constant Pressure Heat Capacity of Liquid (Cp,liquid)	163.3	J/mol·K	

Phase Change Data

Property	Value	Units	Temperature (K)
Enthalpy of Vaporization ($\Delta_{\text{vap}}H^\circ$)	32.19	kJ/mol	298.15
	28.9	kJ/mol	354.00 (Boiling Point)
Enthalpy of Fusion ($\Delta_{\text{fus}}H$)	2.242	kJ/mol	121.4 (Transition)
Entropy of Fusion ($\Delta_{\text{fus}}S$)	19.64	J/mol·K	121 (Transition)
Enthalpy of Transition (ΔH_{trs})	2.242	kJ/mol	121.4

Experimental Protocols

The accurate determination of thermochemical data relies on precise calorimetric techniques. The following sections detail the methodologies employed in the key cited experiments for **2,2,3-trimethylbutane**.

Determination of Enthalpy of Combustion (Prosen and Rossini, 1945)

The standard enthalpy of combustion of liquid **2,2,3-trimethylbutane** was determined using bomb calorimetry. This method involves the complete combustion of a known mass of the sample in a high-pressure oxygen atmosphere within a constant-volume vessel (the "bomb").

Apparatus:

- A Parr plain bomb calorimeter was used. This consists of a heavy-walled stainless steel bomb capable of withstanding high pressures.
- The bomb is submerged in a known quantity of water in a calorimeter bucket.
- A sensitive thermometer is used to measure the temperature change of the water.

Procedure:

- A weighed sample of **2,2,3-trimethylbutane** is placed in a crucible inside the bomb.
- The bomb is sealed and purged with oxygen to remove air, then filled with oxygen to a pressure of approximately 30 atmospheres.
- The bomb is placed in the calorimeter, which is filled with a known amount of water.
- The initial temperature of the water is recorded.
- The sample is ignited by passing an electric current through a fuse wire.
- The temperature of the water is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.
- The heat capacity of the calorimeter system is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.

Data Analysis: The heat of combustion at constant volume (ΔU_c) is calculated from the observed temperature rise and the heat capacity of the calorimeter. Corrections are applied for the heat of ignition and the formation of nitric acid from residual nitrogen in the bomb. The enthalpy of combustion (ΔH_c) is then calculated from ΔU_c using the relationship $\Delta H = \Delta U + \Delta(PV)$.

Determination of Vapor Heat Capacity (Waddington, 1947)

The heat capacity of **2,2,3-trimethylbutane** vapor was determined using an improved flow calorimeter.^[1] This technique measures the heat required to raise the temperature of a continuously flowing stream of vapor by a known amount.

Apparatus:

- The apparatus consists of a vaporizer, a calorimeter for determining the heat capacity of the vapor, and a flow control and measurement system.^[3]
- The calorimeter itself is a tube containing a heater, surrounded by adiabatic shields to minimize heat loss.^[3]

- Platinum resistance thermometers are used to measure the temperature of the vapor at the inlet and outlet of the calorimeter.[\[3\]](#)

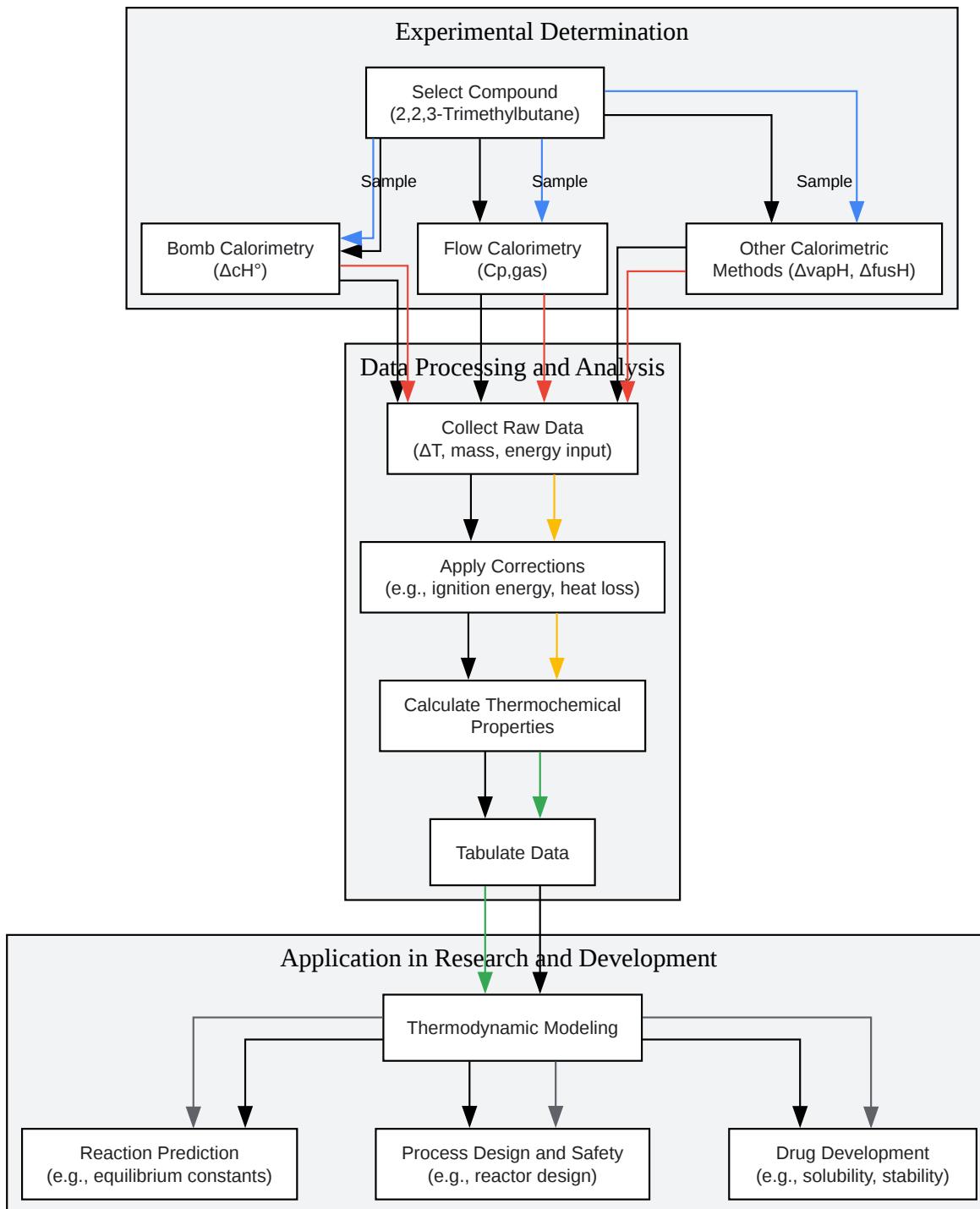
Procedure:

- Liquid **2,2,3-trimethylbutane** is vaporized at a constant rate.
- The vapor flows at a steady rate through the calorimeter.
- A known amount of electrical energy is supplied to the heater in the calorimeter.
- The temperatures of the vapor at the inlet and outlet of the calorimeter are measured once a steady state is reached.
- The flow rate of the vapor is determined by condensing the vapor after it exits the calorimeter and weighing the condensate.

Data Analysis: The constant pressure heat capacity (C_p) is calculated from the electrical energy input, the molar flow rate of the vapor, and the measured temperature difference between the inlet and outlet.

Mandatory Visualization

The following diagram illustrates the logical workflow for the determination and application of thermochemical data for a given compound.

[Click to download full resolution via product page](#)**Caption:** Workflow for Thermochemical Data Determination and Application.

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